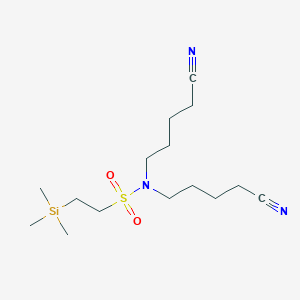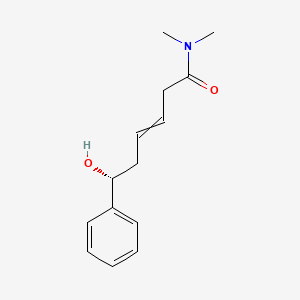
1-carbamimidoyl-1-(3-methylphenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-carbamimidoyl-1-(3-methylphenyl)thiourea is an organosulfur compound with a unique structure that has garnered interest in various fields of scientific research. This compound is part of the thiourea family, known for its diverse applications in organic synthesis, pharmaceuticals, and material sciences.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-carbamimidoyl-1-(3-methylphenyl)thiourea can be synthesized through several methods. One common approach involves the reaction of primary amines with carbon disulfide (CS₂) in the presence of a base. This method is environmentally friendly and yields high purity products . Another method includes the reaction of anilines with thiophosgene, although this approach is less favored due to the toxic nature of thiophosgene .
Industrial Production Methods
Industrial production of thiourea derivatives often involves the use of primary amines and carbon disulfide in water, utilizing solar thermal energy to drive the reaction. This green synthesis method is operationally simple and yields high amounts of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
1-carbamimidoyl-1-(3-methylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions typically yield amines and other reduced sulfur compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve mild temperatures and neutral to slightly acidic pH .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thioureas .
Wissenschaftliche Forschungsanwendungen
1-carbamimidoyl-1-(3-methylphenyl)thiourea has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-carbamimidoyl-1-(3-methylphenyl)thiourea involves its interaction with various molecular targets. It acts as an enzyme inhibitor, binding to the active sites of enzymes and preventing their normal function. This inhibition can disrupt metabolic pathways in microorganisms, leading to their death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-bis(3,4-dichlorophenyl)thiourea: Known for its antimicrobial properties.
1-(N-4(benzyloxy)benzylidenecarbamimidoyl)-3-aryl thiourea: Exhibits antioxidant and antimicrobial activities.
Uniqueness
1-carbamimidoyl-1-(3-methylphenyl)thiourea stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to act as a versatile ligand in coordination chemistry and its broad-spectrum biological activities make it a compound of significant interest .
Eigenschaften
Molekularformel |
C9H12N4S |
|---|---|
Molekulargewicht |
208.29 g/mol |
IUPAC-Name |
1-carbamimidoyl-1-(3-methylphenyl)thiourea |
InChI |
InChI=1S/C9H12N4S/c1-6-3-2-4-7(5-6)13(8(10)11)9(12)14/h2-5H,1H3,(H3,10,11)(H2,12,14) |
InChI-Schlüssel |
YKEIQSSBDKPRLI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)N(C(=N)N)C(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Amino[3,4,5-tris(acetyloxy)benzamido]acetic acid](/img/structure/B12524312.png)
![5-Bromo-2-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12524317.png)

![1-[5-[(5-Acetyl-4-hydroxy-3-methyl-2-prop-2-ynoxyphenyl)methyl]-2-hydroxy-3-methyl-4-prop-2-ynoxyphenyl]ethanone](/img/structure/B12524328.png)
![6-(5-{[(2S)-Pyrrolidin-2-yl]methoxy}pyridin-3-yl)hex-5-yn-1-ol](/img/structure/B12524329.png)

![[1-(3-chlorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B12524338.png)
![2,6-Dimethoxy-4-[(methylamino)methyl]phenol](/img/structure/B12524342.png)

![1-[4-(Trifluoromethyl)benzamido]cyclohexane-1-carboxylic acid](/img/structure/B12524358.png)

![(1S,2S,3R,5S)-2-amino-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B12524368.png)


